molecular formula C17H20FN3O2S B2710662 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320210-59-9

8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2710662
CAS No.: 2320210-59-9
M. Wt: 349.42
InChI Key: GDKJNQUDYYKFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 8-azabicyclo[3.2.1]octane sulfonamide class, characterized by a bicyclic scaffold with a sulfonamide group at position 8 and a pyrazole substituent at position 2. Such derivatives are frequently explored in medicinal chemistry for their affinity to central nervous system (CNS) receptors, including opioid and chemokine receptors, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-12-9-13(18)3-6-17(12)24(22,23)21-14-4-5-15(21)11-16(10-14)20-8-2-7-19-20/h2-3,6-9,14-16H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJNQUDYYKFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl and pyrazolyl groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Pyrazolyl Group: This step may involve nucleophilic substitution reactions to introduce the pyrazolyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name Substituents Molecular Formula Key Properties Biological Relevance
Target: 8-(4-Fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 8: 4-Fluoro-2-methylbenzenesulfonyl; 3: 1H-pyrazol-1-yl C₁₈H₂₀FN₃O₂S High lipophilicity (fluorine), potential CNS penetration Likely targets opioid/chemokine receptors (inferred from analogs)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (31) 8: 3,5-Dimethylpyrazole sulfonyl; 3: Phenoxy C₁₉H₂₂N₄O₃S Lower fluorine content; phenoxy group enhances π-π interactions Tested in SAR studies for opioid receptor modulation
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8: 2-Bromophenylsulfonyl; 3: 1H-1,2,4-triazol-1-yl C₁₅H₁₇BrN₄O₂S Bromine increases molecular weight; triazole enhances polarity Structural analog with potential antimicrobial activity (inferred from substituents)
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) 8: 4-Fluorobenzyl; 3: Bis(4-fluorophenyl)methoxyethylidenyl C₂₉H₂₅F₅N₂O Extended aromatic system; high molecular weight Explored for serotonin receptor modulation
8-Benzhydryl-nortropane derivatives 8: Benzhydryl; 3: Axial amide/N-substituted groups Variable Bulky benzhydryl group enhances receptor selectivity Potent NOP (Nociceptin Opioid Peptide) agonists

Key Observations:

In contrast, the bromine atom in the 2-bromophenylsulfonyl analog increases molecular weight (397.29 g/mol vs. 353.43 g/mol for the target), which may reduce CNS availability.

Role of Heterocyclic Moieties: The pyrazole ring in the target compound vs. triazole in alters hydrogen-bonding capacity. Pyrazole’s nitrogen positions may favor interactions with polar residues in receptor binding pockets.

Synthetic Yields and Feasibility: Analogs with bulkier substituents (e.g., benzhydryl in ) often require multi-step syntheses, whereas the target compound’s moderate-sized groups may streamline synthesis.

Biological Activity Trends: Fluorine-containing derivatives (e.g., target and 22f ) are prioritized for their metabolic stability and receptor affinity. NOP agonists with benzhydryl groups demonstrate that substituent bulk at position 8 is critical for receptor selectivity, a feature that may extend to the target compound.

Biological Activity

8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory responses. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

The compound features a bicyclic structure that includes a pyrazole moiety and a sulfonyl group. The synthesis typically involves multiple steps, including:

  • Formation of the Bicyclic Core : Cyclization reactions are conducted under controlled conditions to yield the azabicyclo[3.2.1]octane structure.
  • Introduction of the Sulfonyl Group : This is achieved through sulfonylation reactions using sulfonyl chlorides.
  • Attachment of the Pyrazolyl Group : Nucleophilic substitution reactions introduce the pyrazolyl moiety into the structure.

The primary biological activity of this compound lies in its inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), which possesses anti-inflammatory properties. By inhibiting NAAA, the compound helps preserve PEA levels, enhancing its therapeutic effects at inflamed sites .

Inhibitory Potency

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against NAAA. For instance, one lead compound from a structure–activity relationship (SAR) study showed an IC50 value of 0.042 μM, indicating potent inhibition .

Selectivity Profile

In addition to its primary target, studies have shown that this compound also exhibits selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with varying degrees of inhibition . The selectivity is crucial for minimizing off-target effects during therapeutic applications.

Case Studies

Several studies have focused on the pharmacological profiles of compounds within this class:

  • Study on NAAA Inhibition : A study highlighted the non-covalent mechanism by which these compounds inhibit NAAA activity, emphasizing their potential in managing inflammatory conditions .
    CompoundIC50 (μM)Selectivity
    ARN196890.042High
    ARN161860.655Moderate
  • Pharmacokinetic Evaluation : Another investigation assessed the pharmacokinetic properties of these compounds, noting their ability to penetrate biological barriers effectively while maintaining low toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.